molecular formula C6H4ClN3 B6166458 2-chloroimidazo[1,5-b]pyridazine CAS No. 1221718-98-4

2-chloroimidazo[1,5-b]pyridazine

Cat. No.: B6166458
CAS No.: 1221718-98-4
M. Wt: 153.57 g/mol
InChI Key: PZOZWTUEERUGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloroimidazo[1,5-b]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom at the 2-position of the imidazo[1,5-b]pyridazine ring system can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroimidazo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridazine with imidazole derivatives. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloroimidazo[1,5-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The imidazo[1,5-b]pyridazine ring system can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 2-substituted imidazo[1,5-b]pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloroimidazo[1,5-b]pyridazine has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in the design of chemical probes to study biological processes at the molecular level.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-chloroimidazo[1,5-b]pyridazine depends on its specific biological target. Generally, the compound can interact with enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The molecular targets and pathways involved vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[1,5-a]pyrimidine: Shares structural similarities and is used in similar applications.

    Imidazo[1,2-b]pyridazine: A closely related compound with comparable chemical properties.

Uniqueness

2-chloroimidazo[1,5-b]pyridazine is unique due to the presence of the chlorine atom at the 2-position, which can significantly influence its reactivity and biological activity. This structural feature can enhance its binding affinity to certain biological targets, making it a valuable scaffold in drug discovery and development.

Properties

CAS No.

1221718-98-4

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

2-chloroimidazo[1,5-b]pyridazine

InChI

InChI=1S/C6H4ClN3/c7-6-2-1-5-3-8-4-10(5)9-6/h1-4H

InChI Key

PZOZWTUEERUGCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=CN=C2)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.